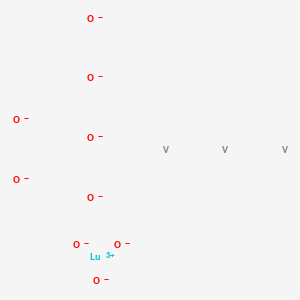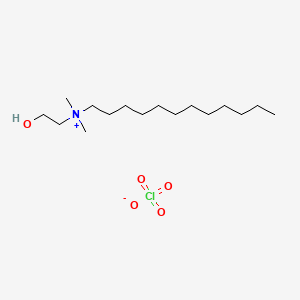
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents.
Preparation Methods
The synthesis of 1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) typically involves the reaction of N,N-dimethyldodecylamine with ethylene oxide to form N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is studied for its antimicrobial properties, making it useful in developing disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar compounds to 1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) include:
N-(2-Hydroxyethyl)ethylenediamine: This compound also has surfactant properties but differs in its molecular structure and specific applications.
Pyridinium salts: These salts share some chemical properties with quaternary ammonium compounds but have different applications and reactivity profiles.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is used in different industrial applications and has a distinct chemical structure.
1-Dodecanaminium,N-(2-hydroxyethyl)-N,N-dimethyl-,perchlorate(salt) is unique due to its specific combination of surfactant properties and antimicrobial activity, making it versatile in various fields.
Properties
CAS No. |
13826-05-6 |
|---|---|
Molecular Formula |
C16H36ClNO5 |
Molecular Weight |
357.916 |
IUPAC Name |
dodecyl-(2-hydroxyethyl)-dimethylazanium;perchlorate |
InChI |
InChI=1S/C16H36NO.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;2-1(3,4)5/h18H,4-16H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KWORBOFHPTYJER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4aS,8aS)-1-[(3R)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B576981.png)

![(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B576985.png)
![2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576986.png)
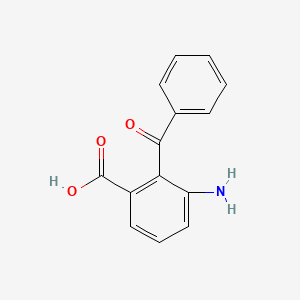
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B576991.png)
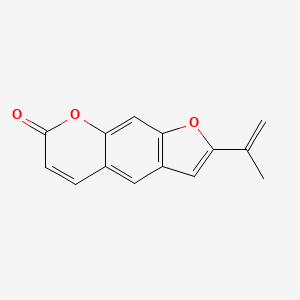
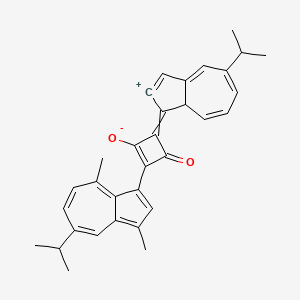
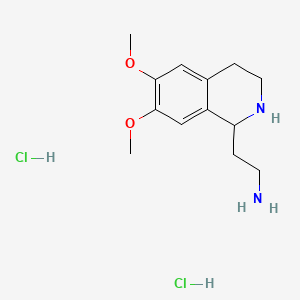
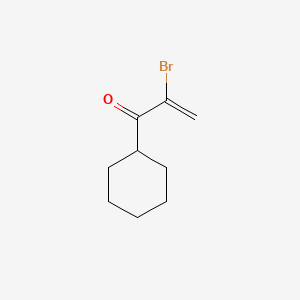
![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)
